(2-Chloroethyl)triphenylphosphonium bromide

Descripción general

Descripción

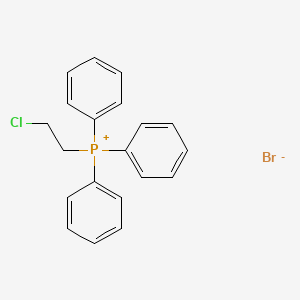

(2-Chloroethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C20H19BrClP and a molecular weight of 405.70 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its triphenylphosphonium group, which is known for its ability to target mitochondria due to its lipophilic cationic nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-chloroethyl bromide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloroethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including nucleophilic substitution and elimination reactions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a phosphonium salt, while reaction with a thiol can produce a thioether .

Aplicaciones Científicas De Investigación

(2-Chloroethyl)triphenylphosphonium bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various phosphonium salts and other organophosphorus compounds . In biology and medicine, it is employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria . This property makes it useful in the development of mitochondrial probes and drugs targeting mitochondrial dysfunction . In industry, it is used in the synthesis of specialty chemicals and as a catalyst in certain reactions .

Mecanismo De Acción

The mechanism of action of (2-Chloroethyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group is a lipophilic cation that can cross the mitochondrial membrane and localize within the mitochondria . This localization is driven by the high transmembrane potential of mitochondria, which attracts the positively charged phosphonium group . Once inside the mitochondria, the compound can interact with various mitochondrial components, potentially affecting mitochondrial function and inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to (2-Chloroethyl)triphenylphosphonium bromide include (2-Bromoethyl)triphenylphosphonium bromide and (2-Carboxyethyl)triphenylphosphonium bromide . These compounds share the triphenylphosphonium group but differ in the substituents attached to the ethyl group.

Uniqueness: The uniqueness of this compound lies in its specific ability to undergo nucleophilic substitution reactions, making it a versatile reagent in organic synthesis . Additionally, its mitochondrial targeting capability makes it particularly valuable in biomedical research for developing mitochondrial probes and therapeutics .

Actividad Biológica

(2-Chloroethyl)triphenylphosphonium bromide (CETPPB) is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

CETPPB is characterized by the presence of a triphenylphosphonium cation linked to a chloroethyl group. Its chemical formula is , and it exhibits properties typical of phosphonium salts, such as lipophilicity, which facilitates its accumulation in mitochondria.

The biological activity of CETPPB is primarily attributed to its ability to disrupt mitochondrial function. Triphenylphosphonium (TPP) cations are known to accumulate in mitochondria due to the negative membrane potential. Once inside, they can interfere with mitochondrial bioenergetics, leading to:

- Inhibition of ATP synthesis : Studies have shown that TPP derivatives can inhibit respiratory chain complexes, thereby reducing ATP production in cancer cells .

- Induction of oxidative stress : The presence of hydrophobic alkyl chains enhances the generation of reactive oxygen species (ROS), contributing to cellular apoptosis .

Cytotoxicity Profiles

Cytotoxicity studies have demonstrated that CETPPB exhibits selective toxicity towards cancer cells while sparing non-malignant cells. The following table summarizes the cytotoxic effects observed across various human cancer cell lines:

| Cell Line | IC50 (μM) | Effect on Non-Malignant Cells |

|---|---|---|

| MCF-7 (Breast Cancer) | 250 | Low |

| PC-3 (Prostate Cancer) | <10 | Low |

| HCT-116 (Colon Cancer) | <10 | Low |

| A375 (Melanoma) | <10 | Low |

These findings indicate that CETPPB can inhibit cancer cell growth at low micromolar concentrations while demonstrating significantly lower cytotoxicity towards non-malignant cells .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study conducted on various TPP derivatives, including CETPPB, showed that compounds with longer hydrophobic chains exhibited enhanced antiproliferative effects against several cancer cell lines such as HST-116 and A375. The study highlighted that the structure-activity relationship plays a crucial role in determining the efficacy of these compounds . -

Mechanistic Insights :

In vitro experiments utilizing MTT assays revealed that CETPPB significantly inhibited cell viability in treated cancer cells compared to control groups. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction . -

Safety and Toxicity :

While CETPPB shows promise as an anticancer agent, its safety profile must be considered. Research indicates that at therapeutic doses, it does not produce significant developmental abnormalities in model organisms like sea urchin embryos, suggesting a favorable safety margin for further development .

Propiedades

IUPAC Name |

2-chloroethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETXOZDAMZALJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953304 | |

| Record name | (2-Chloroethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31238-20-7 | |

| Record name | Phosphonium, (2-chloroethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31238-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031238207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.